Ethyl 5-ethyl-4-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate
Description
ETHYL 5-ETHYL-4-PHENYL-2-[(1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a trifluoromethoxy group
Properties
Molecular Formula |
C22H25F3N2O5S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
ethyl 5-ethyl-4-phenyl-2-[[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25F3N2O5S/c1-5-14-16(13-11-9-8-10-12-13)17(19(29)32-7-3)18(33-14)27-21(20(30)31-4,22(23,24)25)26-15(28)6-2/h8-12,27H,5-7H2,1-4H3,(H,26,28) |
InChI Key |
SIPAUEIPTMBYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC)C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-4-PHENYL-2-[(1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Trifluoromethoxy Group: This can be done using nucleophilic substitution reactions.
Formation of the Amide Linkage: This step involves the reaction of an amine with an acid chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ETHYL-4-PHENYL-2-[(1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 5-ETHYL-4-PHENYL-2-[(1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of ETHYL 5-ETHYL-4-PHENYL-2-[(1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-ETHYL-4-PHENYL-2-[(1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives, such as:
Uniqueness
The uniqueness of ETHYL 5-ETHYL-4-PHENYL-2-[(1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which can impart unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
